3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2-Chloro-4-fluorophenyl)bicyclo[111]pentan-1-amine is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Another approach involves the photochemical synthesis of bicyclo[1.1.1]pentan-1-amines using imine photochemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. The use of photochemical synthesis and carbene insertion techniques could be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Radical Reactions: The bicyclo[1.1.1]pentane core can participate in radical reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the amine group to form different functional groups.
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential bioactivity is of interest in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. The presence of the chloro and fluoro substituents may impart specific biological activities.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is not fully understood. its molecular targets and pathways are likely influenced by the presence of the chloro and fluoro substituents, which can interact with various biological molecules. The bicyclo[1.1.1]pentane core may also play a role in modulating the compound’s bioactivity by providing a rigid, three-dimensional structure that can interact with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in the substituents attached to the bicyclo[1.1.1]pentane ring.
Fluoro-bicyclo[1.1.1]pentanes: These compounds have fluorine atoms attached to the bicyclo[1.1.1]pentane core and exhibit similar physicochemical properties.
Chloro-bicyclo[1.1.1]pentanes: These compounds have chlorine atoms attached to the bicyclo[1.1.1]pentane core and are used in similar applications.
Uniqueness
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN/c12-9-3-7(13)1-2-8(9)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCFIHVIIBKLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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